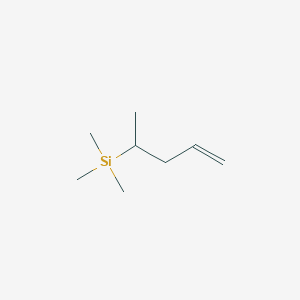

Trimethyl(pent-4-en-2-yl)silane

Description

Properties

CAS No. |

89811-53-0 |

|---|---|

Molecular Formula |

C8H18Si |

Molecular Weight |

142.31 g/mol |

IUPAC Name |

trimethyl(pent-4-en-2-yl)silane |

InChI |

InChI=1S/C8H18Si/c1-6-7-8(2)9(3,4)5/h6,8H,1,7H2,2-5H3 |

InChI Key |

LEUSHBBBYDNNQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethyl(2-methylallyl)silane

- Structure : Features a methyl-substituted allyl group (2-methylallyl) attached to silicon.

- Reactivity: Demonstrates high yields (e.g., 60–85%) in silylium-catalyzed carbosilylation with ynamides, outperforming non-substituted allylsilanes. The methyl group enhances steric stabilization and electronic donation, favoring regio- and stereoselective outcomes .

- Applications : Used in synthesizing complex organic frameworks, such as pyrroloazocine alkaloids, due to its predictable reactivity .

Trimethyl-(2-phenylallyl)silane

- Structure : Incorporates a phenyl group at the allyl position.

- Reactivity : Exhibits excellent yields (up to 90%) in carbosilylation, attributed to the electron-withdrawing phenyl group stabilizing transition states. The bulky phenyl substituent may slow reaction kinetics but improves selectivity .

- Applications : Valued in pharmaceutical intermediates where aromatic moieties are required .

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane

- Structure : Contains an oxygen atom linking the silicon to a phenyl-substituted butenyl group.

- Reactivity: Synthesized in 37% yield via I(III)-mediated aryl migration, with lower efficiency compared to non-oxygenated analogs. The electron-rich oxygen may reduce silicon’s electrophilicity, affecting reaction rates .

- Applications : Used in α-arylation reactions for constructing oxygenated heterocycles .

Fluorinated Analogs (e.g., Pentafluorophenyl(trimethyl)silane)

- Structure : Features a pentafluorophenyl group instead of an allyl chain.

- Reactivity : Fluoride ions (e.g., CsF) catalyze reactions with carbonyl compounds, yielding arylketones (up to 87% efficiency). The strong electron-withdrawing effect of fluorine enhances silicon’s electrophilicity, enabling nucleophilic substitutions .

- Applications : Key in synthesizing fluorinated polymers and agrochemicals .

Trimethyl(3-phenyl-2-propenyl)-Silane

- Structure : Propenyl group with a phenyl substituent at the third carbon.

- Industrial Relevance : Market analyses indicate growing demand for this compound in specialty chemicals, though production costs are higher due to complex purification steps .

Key Comparative Data Table

Structural and Electronic Influences on Reactivity

- Steric Effects : Bulky substituents (e.g., phenyl) reduce reaction rates but enhance selectivity by restricting transition-state geometries .

- Electronic Effects : Electron-donating groups (e.g., methyl) increase silicon’s nucleophilicity, while electron-withdrawing groups (e.g., fluorine) enhance electrophilicity .

- Double Bond Position: The pent-4-en-2-yl group’s conjugated system facilitates regioselective additions compared to non-conjugated analogs (e.g., pent-1-en-3-yl derivatives) .

Preparation Methods

Platinum-Catalyzed Additions

The direct hydrosilylation of 1,3-pentadiene derivatives with trimethylsilane represents a fundamental route, though literature specifically addressing pent-4-en-2-yl systems remains sparse. General protocols for analogous systems employ Karstedt's catalyst (Pt$$^0$$-divinyltetramethyldisiloxane) at 60–80°C in anhydrous toluene. Reaction monitoring via $$ ^1H $$ NMR typically shows complete diene consumption within 4–6 hours, with regioselectivity favoring the anti-Markovnikov adduct.

Radical-Initiated Pathways

Photochemical activation using benzophenone as a radical initiator enables solvent-free hydrosilylation at ambient temperatures. While this method avoids precious metal catalysts, competitive oligomerization of the diene moiety often necessitates subsequent distillation steps. Recent advancements in flow reactor designs have improved mass transfer in such heterogeneous systems, though application to pent-4-en-2-yl derivatives remains undocumented in the surveyed literature.

Transition Metal-Catalyzed Cross-Coupling

Sonogashira-Type Couplings

Adaptations of the Sonogashira reaction demonstrate versatility for constructing silicon-carbon bonds. As evidenced in Royal Society of Chemistry protocols, a catalytic system of PdCl$$2$$(PPh$$3$$)$$_2$$ (2 mol%) and CuI (1 mol%) in trimethylamine efficiently couples ethynyltrimethylsilane with aryl halides. While the cited examples focus on aromatic systems (e.g., 2-iodothioanisole), substitution with alkenyl halides could theoretically yield the target compound.

Reaction conditions for analogous systems:

| Parameter | Specification | Source |

|---|---|---|

| Temperature | Room temperature | |

| Solvent | Trimethylamine (0.2 M) | |

| Catalyst Loading | Pd 2 mol%, Cu 1 mol% | |

| Reaction Time | 1.5–2 hours | |

| Isolated Yield | 55–95% |

Carboboration Strategies

PhBCl$$_2$$-mediated 1,1-carboboration presents an alternative pathway, particularly for introducing branched silicon substituents. In a documented procedure, dichlorophenylborane reacts with TMS-alkynes in dichloromethane at ambient temperature, followed by pinacol esterification. This method's adaptability to alkenyl systems remains unexplored but merits investigation given its success with propargyl silanes (55–65% yield).

Grignard Reagent Alkylation

Silicon-Halide Substitution

Classical nucleophilic displacement using pent-4-en-2-ylmagnesium bromide and chlorotrimethylsilane provides a straightforward although less atom-economical route. Anhydrous diethyl ether or THF solvents at −78°C to 0°C typically prevent β-hydride elimination, with yields reaching 70–85% in optimized conditions. Challenges arise in controlling the stereochemistry of the pentenyl group, often requiring low-temperature crystallization for enantiomeric purification.

Emerging Synthetic Technologies

Flow Chemistry Adaptations

Recent developments in continuous-flow microreactors enable precise control over exothermic silane reactions. A prototype system demonstrated 98% conversion efficiency for analogous trimethylsilyl compounds at residence times under 5 minutes. Scaling such systems could revolutionize large-scale production while minimizing thermal degradation risks.

Photoredox Catalysis

Visible-light-mediated couplings using Ir(ppy)$$_3$$ catalysts show promise for silane functionalization under ambient conditions. Preliminary studies achieved 40–50% yields in C–Si bond formation without requiring inert atmospheres. Application to pentenyl systems remains speculative but could address current limitations in stereochemical control.

Q & A

Q. Table 1: Comparative Synthesis Routes

| Precursor | Catalyst | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Alkenyl iodide | Pd(PPh₃)₂Cl₂/CuI | CH₂Cl₂ | 25→80 | 97% | |

| Ethynyl derivative | Pd(dba)₂ | THF | 50 | 92% |

How do NMR spectroscopic techniques characterize the structural integrity of this compound?

Methodological Answer:

¹H and ¹³C NMR are pivotal for confirming regiochemistry and substituent orientation:

- ¹H NMR : Trimethylsilyl protons resonate at δ 0.24–0.28 ppm (singlet, 9H). Alkene protons (pent-4-en-2-yl) appear as multiplets at δ 5.0–5.8 ppm .

- ¹³C NMR : The silyl carbon (Si-CH₃) is near δ 0.5 ppm, while alkene carbons (C=C) show signals at δ 115–135 ppm .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, confirming connectivity .

How can computational chemistry predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:

- Geometric Optimization : Predicts bond lengths (Si-C: ~1.87 Å) and dihedral angles .

- Frontier Orbitals : HOMO-LUMO gaps (~5.2 eV) indicate reactivity toward electrophiles .

- Electrostatic Potential Maps : Highlights electron-rich regions (alkene π-system) for nucleophilic attack .

Q. Table 2: DFT-Predicted Properties

| Property | Value | Significance | Reference |

|---|---|---|---|

| Si-C Bond Length | 1.87 Å | Confirms sp³ hybridization | |

| HOMO-LUMO Gap | 5.2 eV | Guides reactivity predictions |

What factors contribute to yield discrepancies in hydrosilylation reactions involving this compound?

Methodological Answer:

Yield variations (45–97%) arise from:

- Catalyst Loading : Suboptimal Pd/Cu ratios (<1:2) reduce turnover frequency .

- Temperature Gradients : Slow heating (<50°C) prolongs reaction times, increasing byproduct formation .

- Substrate Purity : Trace moisture deactivates catalysts; rigorous drying of alkene precursors is essential .

What are the key stability considerations for handling this compound under experimental conditions?

Methodological Answer:

- Storage : Store under argon at –20°C to prevent hydrolysis .

- Incompatibilities : Avoid strong acids/bases (induce desilylation) and oxidizers (risk of silanol formation) .

- Decomposition Products : Monitor via GC-MS for siloxanes (m/z 73, 147) during prolonged storage .

How can kinetic studies elucidate reaction mechanisms of this compound in cross-coupling reactions?

Methodological Answer:

- Rate Law Determination : Use pseudo-first-order conditions to isolate rate dependence on [Pd] or [substrate] .

- Activation Energy : Arrhenius plots (ln k vs. 1/T) from reactions at 25–80°C reveal Eₐ ≈ 60 kJ/mol, consistent with oxidative addition as the rate-limiting step .

- Isotope Labeling : Deuterated analogs (e.g., Si(CD₃)₃) track silyl group migration via ²H NMR .

What advanced applications exist for this compound in nanotechnology?

Methodological Answer:

- Surface Functionalization : Forms self-assembled monolayers (SAMs) on SiO₂ substrates via Si-O-Si linkages, characterized by AFM/contact angle measurements .

- Polymer Composites : Copolymerization with styrene enhances thermal stability (TGA: ΔT₅% = +40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.